hMAO-B-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hMAO-B-IN-6 is a compound that acts as an inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of monoamines, including neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
Méthodes De Préparation
One common synthetic route involves the reaction of different piperazine derivatives with a pyridazinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
hMAO-B-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
hMAO-B-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of hMAO-B-IN-6 involves the inhibition of the monoamine oxidase B enzyme. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine . By inhibiting this enzyme, this compound helps to maintain higher levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease . The molecular targets include the active site of monoamine oxidase B, where this compound binds and prevents the enzyme from catalyzing the oxidation of dopamine .
Comparaison Avec Des Composés Similaires
hMAO-B-IN-6 is unique compared to other monoamine oxidase B inhibitors due to its specific binding affinity and selectivity for the enzyme . Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action to selegiline.
Safinamide: A reversible inhibitor that also has additional properties, such as blocking sodium channels.
This compound stands out due to its potential for reversible inhibition and its unique structural features that may offer advantages in terms of selectivity and reduced side effects .
Propriétés
Formule moléculaire |
C19H20N2O5 |
---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-hydroxy-1-[2-[(7-methoxy-4-oxochromen-3-yl)methylamino]ethyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C19H20N2O5/c1-12-18(23)16(22)5-7-21(12)8-6-20-10-13-11-26-17-9-14(25-2)3-4-15(17)19(13)24/h3-5,7,9,11,20,23H,6,8,10H2,1-2H3 |
Clé InChI |
NZMXXIIUZXGKCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1CCNCC2=COC3=C(C2=O)C=CC(=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.